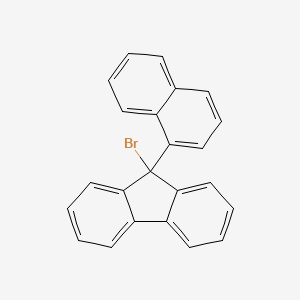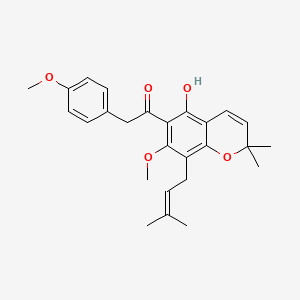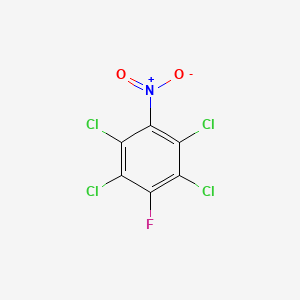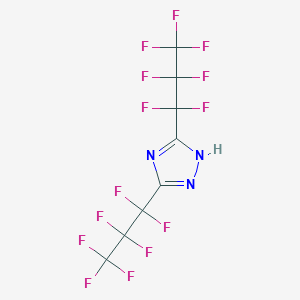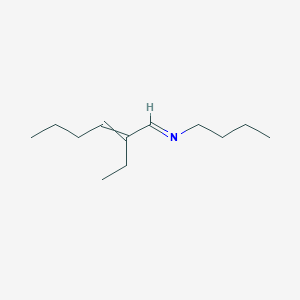
N,N'-(1,3-Phenylene)bis(3-aminobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,3-Phenylene)bis(3-aminobenzamide) is an organic compound that features two benzamide groups connected by a 1,3-phenylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3-Phenylene)bis(3-aminobenzamide) typically involves the reaction of 1,3-phenylenediamine with 3-aminobenzoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,3-Phenylene)bis(3-aminobenzamide) are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,3-Phenylene)bis(3-aminobenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Aplicaciones Científicas De Investigación
N,N’-(1,3-Phenylene)bis(3-aminobenzamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism by which N,N’-(1,3-Phenylene)bis(3-aminobenzamide) exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound can interact with enzymes, potentially inhibiting their function and affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(1,2-Phenylene)bis(2-aminobenzamide): Similar structure but with different positioning of the amine groups.
N,N’-(1,4-Phenylene)bis(3-aminobenzamide): Another isomer with the amine groups in different positions.
Uniqueness
N,N’-(1,3-Phenylene)bis(3-aminobenzamide) is unique due to its specific 1,3-phenylene linkage, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
2362-23-4 |
|---|---|
Fórmula molecular |
C20H18N4O2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
3-amino-N-[3-[(3-aminobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H18N4O2/c21-15-6-1-4-13(10-15)19(25)23-17-8-3-9-18(12-17)24-20(26)14-5-2-7-16(22)11-14/h1-12H,21-22H2,(H,23,25)(H,24,26) |
Clave InChI |
VUGSDMVMFIXNFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)



